molecular formula C22H19NO3 B5220992 2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione

Cat. No.: B5220992
M. Wt: 345.4 g/mol
InChI Key: SUWXMHOTEFADIE-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One common method involves the reaction of phthalic anhydride with 2,3-dimethylaniline in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions . The resulting intermediate undergoes cyclization to form the isoindole core, followed by oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives with additional functional groups.

    Reduction: Reduction reactions can convert the compound into different isoindoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield multifunctionalized isoindole derivatives, while reduction can produce different isoindoline compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione is unique due to its complex tricyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. The presence of multiple rings and functional groups allows for a wide range of chemical modifications and interactions with biological targets .

Properties

IUPAC Name

11-(2,3-dimethylphenyl)-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-11-6-5-9-16(12(11)2)23-21(25)19-15-10-17(24)18(20(19)22(23)26)14-8-4-3-7-13(14)15/h3-9,15,18-20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWXMHOTEFADIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C4CC(=O)C(C3C2=O)C5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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